molecular formula C11H9NO5S3 B4549758 Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate

Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate

Cat. No.: B4549758
M. Wt: 331.4 g/mol
InChI Key: RMAONINPHFRDLL-UHFFFAOYSA-N
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Description

Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group substituted with a 2-thienylcarbonylamino moiety and a methyl carboxylate ester at the 2-position of the thiophene ring. Its molecular formula is C₁₂H₁₀N₂O₅S₃, with a molecular weight of approximately 382.4 g/mol.

Properties

IUPAC Name

methyl 3-(thiophene-2-carbonylsulfamoyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S3/c1-17-11(14)9-8(4-6-19-9)20(15,16)12-10(13)7-3-2-5-18-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAONINPHFRDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with sulfonyl chlorides and carbonyl compounds. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group is introduced via nucleophilic substitution. A common method involves reacting a sulfonyl chloride intermediate with 2-thienylcarbonylamine under basic conditions.

Reaction StepConditionsYieldSource
Sulfonation of thiopheneChlorosulfonic acid, 0–5°C, 2 h78%
Amine couplingDCM, DIEA, rt, 12 h63%

This two-step process is critical for constructing the sulfonamide bridge, with the second step optimized using N,N-diisopropylethylamine (DIEA) to scavenge HCl .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid, a reaction pivotal for further derivatization.

ConditionsReagentsYieldNotesSource
Alkaline hydrolysisNaOH (2M), MeOH/H₂O, reflux89%pH-sensitive workup
Acidic hydrolysisH₂SO₄ (conc.), 100°C72%Requires strict temp control

The carboxylic acid product serves as a precursor for amide or acyl chloride formation .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide’s sulfur atom participates in nucleophilic substitutions, particularly with amines or alcohols.

ReactionReagents/ConditionsYieldApplicationSource
Methoxy substitutionNaOMe, DMF, 60°C, 6 h68%Prodrug synthesis
Amine displacementBenzylamine, K₂CO₃, DMF, 80°C55%Bioactive analog design

Steric hindrance from the thienylcarbonyl group reduces yields compared to simpler sulfonamides .

Thiophene Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at the 5-position of the thiophene ring due to directing effects of the electron-withdrawing substituents.

ReactionReagents/ConditionsYieldProductSource
NitrationHNO₃/H₂SO₄, 0°C, 1 h45%5-Nitro derivative
BrominationBr₂, FeBr₃, DCM, rt52%5-Bromo derivative

Mild conditions are required to avoid decomposition of the sulfonamide group .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the ester and sulfonamide groups.

ReactionConditionsYieldProductSource
Lactam formationPPA, 120°C, 3 h61%Thieno[3,2-e]azepinone
Thiazole synthesisLawesson’s reagent, toluene, reflux58%Thiophene-thiazole hybrid

Polyphosphoric acid (PPA) promotes cyclization by activating carbonyl groups .

Stability and Degradation

The compound exhibits sensitivity to:

  • Acidic conditions : Ester hydrolysis dominates above pH 2 .

  • UV light : Photooxidation of the thiophene ring occurs, forming sulfoxide derivatives (t₁/₂ = 4 h under UV-A) .

  • Thermal stress : Decomposition initiates at 150°C via sulfonamide cleavage .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity NoteSource
Methyl 3-sulfamoylthiophene-2-carboxylateLacks thienylcarbonyl groupHigher sulfonamide reactivity (yield +15%)
Methyl 3-aminothiophene-2-carboxylateReplaces sulfonamide with amineProne to diazotization and Sandmeyer reactions

The thienylcarbonyl group in the target compound reduces electrophilicity at sulfur but enhances thermal stability .

Scientific Research Applications

Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and sulfonyl groups play a crucial role in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.

Biological Activity

Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate, also known as JNK-IN-11, is a compound that exhibits significant biological activity, particularly as a selective inhibitor of c-Jun N-terminal kinases (JNKs). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁N₁O₃S₂
  • Molecular Weight : 281.4 g/mol
  • IUPAC Name : methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate

The compound's structure features a thiophene ring and a sulfonamide group, which are crucial for its biological activity.

This compound acts primarily by inhibiting JNK pathways. JNKs are critical mediators in various cellular processes, including apoptosis, inflammation, and stress responses. By selectively inhibiting these kinases, the compound can modulate cellular responses to stress and inflammation.

Inhibition of JNK Pathways

Research has demonstrated that this compound effectively inhibits JNK activity in vitro. For instance, studies show that at concentrations around 50 µM, it can achieve approximately 50% inhibition of JNK-mediated signaling pathways. This inhibition can lead to reduced expression of pro-inflammatory cytokines and other downstream effects associated with JNK activation.

Anticancer Properties

Several studies have explored the anticancer potential of JNK-IN-11. It has been shown to induce apoptosis in various cancer cell lines by downregulating survival pathways mediated by JNK. For example:

Cell Line IC50 (µM) Effect
HeLa10Induces apoptosis
MCF-715Reduces cell viability
A54912Inhibits proliferation

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.

Case Studies

  • Study on Inflammatory Response :
    A study published in Journal of Immunology indicated that treatment with JNK-IN-11 significantly reduced the secretion of TNF-alpha in macrophages exposed to lipopolysaccharides (LPS). This effect was attributed to the inhibition of JNK signaling pathways, which are known to activate pro-inflammatory cytokine production.
  • Cancer Cell Line Analysis :
    In a comparative analysis of various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The results highlighted its potential as an anticancer agent that targets JNK-mediated survival mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate is highlighted through comparisons with analogous thiophene derivatives. Key differences in substituents, molecular properties, and biological activities are summarized below:

Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₂H₁₀N₂O₅S₃ 2-Thienylcarbonylamino sulfonyl 382.4 Combines sulfamoyl, thienylcarbonylamino, and ester groups; potential dual electron-withdrawing effects .
Methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate () C₁₅H₁₈N₂O₆S₃ Hydroxyethoxy-thiophenylethyl sulfamoyl 442.5 Hydrophilic hydroxyethoxy side chain enhances solubility; studied for agrochemical applications .
Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate () C₁₀H₁₂N₂O₅S₂ Dimethylcarbamoyl sulfonyl 320.4 Dimethylcarbamoyl group improves metabolic stability; exhibits antioxidant activity .
Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate () C₈H₇ClN₂O₃S Chloroacetyl amino 246.7 Chloroacetyl group enables covalent binding to proteins; explored as enzyme inhibitors .
Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate () C₁₂H₉F₃O₂S Trifluoromethyl 274.3 Trifluoromethyl group increases lipophilicity and electronic effects; used in material science .

Stability and Reactivity

  • Hydrolytic Stability : Sulfamoyl groups () generally resist hydrolysis under neutral conditions but degrade in acidic/basic environments. The 2-thienyl substituent may sterically protect the sulfonamide bond .
  • Oxidative Resistance : Thiophene rings are prone to oxidation, but electron-withdrawing groups (e.g., sulfonyl) in the target compound may mitigate this .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate?

  • Methodology : Key synthetic strategies include:

  • Acylation of aminothiophene intermediates : Reacting methyl 3-aminothiophene-2-carboxylate with 2-thienylcarbonyl chloride under anhydrous conditions (e.g., CH₂Cl₂, nitrogen atmosphere) to form the sulfonamide linkage. Reflux conditions (12–24 hours) and purification via reverse-phase HPLC (methanol-water gradient) yield pure products (67–85% yields) .
  • Alternative routes : Thioglycolic acid or sulfonic acid derivatives can be used in neat conditions at elevated temperatures (130°C) for analogous thiophene derivatives, though yields may vary .
    • Critical parameters : Moisture-sensitive steps require inert atmospheres; HPLC purification ensures removal of unreacted anhydrides/byproducts.

Q. How is the compound characterized post-synthesis?

  • Physicochemical analysis :

  • Melting point : 96–98°C (varies with purity) .
  • Spectroscopy :
  • IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (sulfonamide S=O), and ~3300 cm⁻¹ (N-H stretch) .
  • NMR : ¹H NMR signals at δ 3.8–3.9 ppm (methoxy group), δ 7.0–7.5 ppm (thiophene protons), and δ 10–11 ppm (sulfonamide NH) .
  • Mass spectrometry : Molecular ion peak at m/z 293.31 (C₁₁H₁₁N₂O₅S₂) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in methanol: ~10 mg/mL at 25°C .
  • Stability : Hydrolytically sensitive; store under anhydrous conditions at –20°C. Avoid prolonged exposure to light due to potential thiophene ring degradation .

Advanced Research Questions

Q. What strategies resolve low yields in sulfonamide coupling steps during synthesis?

  • Mechanistic insights : Low yields often stem from incomplete activation of the sulfonic acid intermediate.

  • Optimization : Use SO₂Cl₂ for in-situ generation of chlorosulfonyl intermediates, followed by reaction with 2-thienylcarboxamide nucleophiles in DMF. Stirring at 0–5°C minimizes side reactions .
  • Catalysis : Add triethylamine (1.2 equiv) to neutralize HCl byproducts and drive the reaction forward .

Q. How does the sulfonamide group influence biological activity in structure-activity relationship (SAR) studies?

  • SAR trends :

  • The sulfonamide moiety enhances hydrogen-bonding interactions with target enzymes (e.g., hepatitis B inhibitors), as shown in docking studies .
  • Substitution at the thiophene ring (e.g., methyl or chloro groups) modulates lipophilicity (LogP ~1.45–2.0), affecting membrane permeability .
    • Experimental validation : Compare IC₅₀ values of analogs in enzymatic assays (e.g., HBV polymerase inhibition) to quantify substituent effects .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiophene and sulfonamide groups .
  • Molecular docking : Use AutoDock Vina to model interactions with protein targets (e.g., PDB: 1Q1W for HBV). Focus on sulfonamide hydrogen bonds with Arg/Lys residues .
  • ADMET prediction : Tools like SwissADME estimate PSA (~135 Ų) and LogP (~1.45) to predict blood-brain barrier penetration and oral bioavailability .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

  • HPLC-MS/MS protocols :

  • Column : C18 (5 µm, 150 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v), flow rate 0.5 mL/min.
  • LOQ : 0.1 ng/mL in plasma; linear range 0.1–100 ng/mL (R² > 0.99) .
    • Validation parameters : Include precision (<15% RSD), accuracy (85–115%), and matrix effect evaluation per ICH guidelines .

Contradictions and Data Gaps

  • Synthetic yields : reports 67% yield via HPLC purification, while cites lower yields (47%) for analogous routes, suggesting solvent and reagent purity are critical .
  • Biological targets : Limited data on specific mechanisms (e.g., antiviral vs. antibacterial activity) necessitate further in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate

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